molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde

Cat. No.: B2629821
CAS No.: 842113-91-1
M. Wt: 342.78
InChI Key: AYORRTAULCHBBB-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde: is a complex organic compound that features a quinazoline moiety, which is known for its significant biological activities. The compound is characterized by the presence of a chloro-substituted benzaldehyde group linked to a quinazoline ring through a propoxy chain. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Due to its quinazoline moiety, the compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is often used in the study of these biological effects and in the development of new therapeutic agents.

Medicine: The compound’s potential as a therapeutic agent is explored in various medical research fields, particularly in oncology and infectious diseases. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ringThe propoxy chain is then attached via an etherification reaction, and finally, the chloro-substituted benzaldehyde group is introduced through a Friedel-Crafts acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Comparison with Similar Compounds

    4-Oxoquinazoline: Shares the quinazoline core but lacks the propoxy and chloro-substituted benzaldehyde groups.

    2-Chloroquinazoline: Similar structure but with a chloro group on the quinazoline ring instead of the benzaldehyde ring.

    3-Propoxyquinazoline: Contains the propoxy chain but lacks the chloro-substituted benzaldehyde group.

Uniqueness: 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted benzaldehyde group enhances its ability to participate in various chemical reactions, while the quinazoline moiety provides significant biological effects .

Properties

IUPAC Name

5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORRTAULCHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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